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Compound of Interest

Compound Name: N1-Benzoyl pseudouridine

Cat. No.: B15598498 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N1-Benzoyl pseudouridine, a key

synthetic intermediate in the development of RNA therapeutics. The document details its

chemical structure, physicochemical properties, a plausible synthesis protocol, and its role as a

protecting group in the chemical synthesis of modified oligonucleotides.

Introduction to Pseudouridine and its Derivatives
Pseudouridine (Ψ), an isomer of the nucleoside uridine, is the most abundant RNA modification

found in all domains of life.[1][2] Unlike uridine, which features a nitrogen-carbon (N1-C1')

glycosidic bond, pseudouridine possesses a more flexible carbon-carbon (C5-C1') bond.[1]

This structural difference, along with an additional hydrogen bond donor at the N1 position,

allows pseudouridine to enhance the stability of RNA structures and improve base stacking.[1]

[3][4]

The strategic incorporation of modified nucleosides, such as pseudouridine and its N1-methyl

derivative (N1-methylpseudouridine), into synthetic mRNA has been a critical advancement in

RNA therapeutics. These modifications can reduce the innate immune response to exogenous

RNA and increase translation efficiency, as famously demonstrated in the development of

mRNA-based COVID-19 vaccines.[1][4] The chemical synthesis of such modified RNA

molecules often requires the use of protecting groups to prevent unwanted side reactions. N1-
Benzoyl pseudouridine serves as a crucial building block in this process, where the benzoyl

group transiently protects the reactive N1 position of the pseudouridine base.
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Chemical Structure and Properties
N1-Benzoyl pseudouridine is a derivative of pseudouridine where a benzoyl group is attached

to the nitrogen at the N1 position of the uracil ring. This modification prevents the N1 imino

proton from participating in reactions during the automated chemical synthesis of RNA.

Chemical Structure Diagram
The chemical structure of N1-Benzoyl pseudouridine is depicted below. The core

pseudouridine consists of a uracil base linked to a ribose sugar via a C-C bond. The benzoyl

group (a benzene ring attached to a carbonyl group) is covalently bonded to the N1 atom of the

uracil ring.

Figure 1: Chemical structure of N1-Benzoyl pseudouridine.

Physicochemical Data
Quantitative properties for pseudouridine and the calculated values for its N1-Benzoyl

derivative are summarized below.

Property Pseudouridine (Ψ)
N1-Benzoyl
pseudouridine

Data Source

Chemical Formula C₉H₁₂N₂O₆ C₁₆H₁₆N₂O₇ [1][5] / Calculated

Molar Mass 244.20 g/mol 348.31 g/mol [1] / Calculated

IUPAC Name

5-[(2S,3R,4S,5R)-3,4-

dihydroxy-5-

(hydroxymethyl)oxola

n-2-yl]-1H-pyrimidine-

2,4-dione

5-[(2S,3R,4S,5R)-3,4-

dihydroxy-5-

(hydroxymethyl)oxola

n-2-yl]-1-benzoyl-

pyrimidine-2,4-dione

[5] / Adapted
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Experimental Protocols
While a specific protocol for the direct synthesis of N1-Benzoyl pseudouridine is not readily

available in published literature, a reliable method can be adapted from standard procedures

for the N-benzoylation of related nucleosides, such as uridine.[6] The benzoyl group serves as

a robust protecting group for the exocyclic amino groups of nucleobases and is commonly

removed by treatment with a base.[7]

Plausible Synthesis of N1-Benzoyl Pseudouridine
This protocol is adapted from the established method for the selective N-benzoylation of 2',3'-

O-isopropylidene uridine.[6] This procedure would first require the protection of the ribose

hydroxyl groups to ensure selective benzoylation at the N1 position.

Objective: To synthesize N1-Benzoyl-2',3'-O-isopropylidene-5'-O-DMT-pseudouridine as a

precursor for phosphoramidite synthesis.

Materials:

2',3'-O-Isopropylidene-5'-O-DMT-pseudouridine

Pyridine (anhydrous)

Benzoyl chloride (BzCl)

Ethyl acetate (EtOAc)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:
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Dissolution: Dissolve the protected pseudouridine starting material in anhydrous pyridine in a

round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

Acylation: Cool the solution in an ice bath (0 °C). Add benzoyl chloride dropwise to the stirred

solution. The amount of benzoyl chloride should be in slight molar excess (e.g., 1.2

equivalents).

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16

hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, evaporate the pyridine under reduced pressure.

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated

NaHCO₃ solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate the solvent in vacuo to yield the crude product.

Purification: Purify the crude N1-Benzoyl-2',3'-O-isopropylidene-5'-O-DMT-pseudouridine by

silica gel column chromatography using a suitable solvent system (e.g., a gradient of

methanol in dichloromethane or ethyl acetate in hexanes).

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C

NMR, and mass spectrometry.

Role in Chemical Synthesis of Modified RNA
The primary function of N1-Benzoyl pseudouridine is to serve as a protected monomer for the

solid-phase synthesis of custom RNA oligonucleotides. The benzoyl group is classified as an

acyl-type protecting group, which is stable to the conditions of oligonucleotide synthesis but

can be readily removed during the final deprotection step.[7]

The workflow below illustrates the role of N1-benzoylation within the broader context of

preparing a pseudouridine phosphoramidite building block for RNA synthesis.
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Figure 2: Workflow showing the role of N1-benzoylation in RNA synthesis.
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This protection strategy is essential for preventing the N1-H group of pseudouridine from

interfering with the phosphoramidite chemistry used during chain elongation in automated RNA

synthesizers. After the synthesis is complete, a treatment with a basic solution, typically

aqueous ammonia or methylamine, cleaves the benzoyl group along with other protecting

groups to yield the final, functional RNA molecule.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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